![molecular formula C21H35N5O2 B2525766 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-03-5](/img/no-structure.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as DMHPD, is a chemical compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential therapeutic applications in the field of medicine. DMHPD is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is responsible for the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects.
Mecanismo De Acción
DMHPD acts as a potent inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of this compound leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects. DMHPD has been shown to selectively inhibit 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione5 and 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione9, which are predominantly expressed in the brain and vascular smooth muscle, respectively.
Biochemical and Physiological Effects:
DMHPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which can lead to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. DMHPD has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHPD has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which makes it a valuable tool for studying the role of this compound in various biological processes. DMHPD is also relatively stable and can be easily synthesized in large quantities. However, DMHPD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. DMHPD also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of DMHPD. One potential application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMHPD has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another potential application is in the treatment of cardiovascular diseases such as hypertension and heart failure. DMHPD has been shown to have vasodilatory and anti-thrombotic effects, and further studies are needed to determine its potential clinical value in these conditions. Finally, DMHPD may have potential applications in the field of oncology. Its anti-tumor effects make it a promising candidate for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of DMHPD involves the reaction of 1,3-dimethyluric acid with 7-bromohexan-1-ol in the presence of an appropriate base, followed by the reaction with 3,5-dimethylpiperidin-1-ylmethyl chloride. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
DMHPD has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, anti-platelet, and anti-thrombotic effects. DMHPD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
851942-03-5 |
|---|---|
Fórmula molecular |
C21H35N5O2 |
Peso molecular |
389.544 |
Nombre IUPAC |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
Clave InChI |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




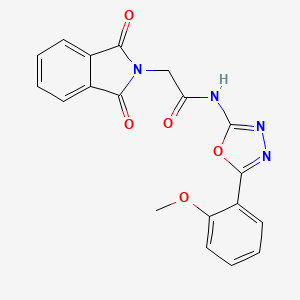

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)
![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2525695.png)
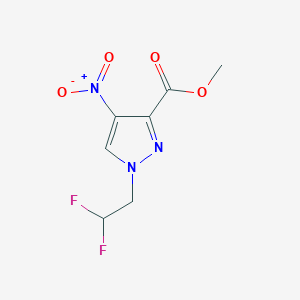
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)
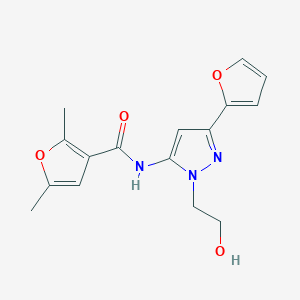
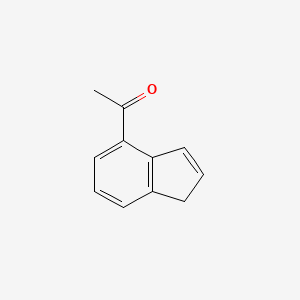
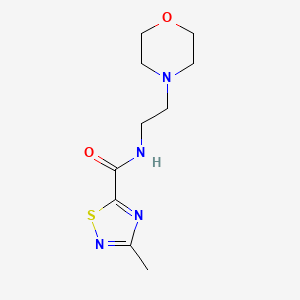
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)